molecular formula C16H19N5O B11675999 N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11675999
M. Wt: 297.35 g/mol
InChI Key: HZKMQOSQJCPWQD-ODLFYWEKSA-N
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Description

N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of Schiff base hydrazones, which are compounds formed by the condensation of hydrazides with aldehydes or ketones

Preparation Methods

The synthesis of N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 4-(diethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19N5O/c1-3-21(4-2)14-7-5-13(6-8-14)11-19-20-16(22)15-12-17-9-10-18-15/h5-12H,3-4H2,1-2H3,(H,20,22)/b19-11-

InChI Key

HZKMQOSQJCPWQD-ODLFYWEKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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